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Executive Summary
Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) approved for both the

treatment and prevention of HIV-1 infection. It is available as a daily oral tablet and a long-

acting injectable (LAI) formulation administered monthly or every two months. The metabolism

of cabotegravir is primarily mediated by the polymorphic enzyme Uridine 5'-diphospho-

glucuronosyltransferase 1A1 (UGT1A1). Genetic variations in the UGT1A1 gene have been

shown to significantly influence cabotegravir pharmacokinetics, leading to inter-individual

variability in drug exposure. This guide provides an in-depth analysis of the pharmacogenomic

factors affecting cabotegravir metabolism, summarizes the quantitative impact of key genetic

variants, details relevant experimental methodologies, and explores the implications for clinical

response.

Cabotegravir Metabolism Pathway
Cabotegravir is predominantly cleared from the body through hepatic metabolism, with a minor

role for renal excretion. Unlike many other antiretrovirals, it is not a significant substrate,

inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system, which gives it a favorable

drug-drug interaction profile.

The primary metabolic pathway is glucuronidation, a Phase II metabolic reaction. This process

is mainly carried out by the enzyme UGT1A1, with a smaller contribution from UGT1A9. This
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conjugation reaction converts cabotegravir into an inactive, more water-soluble ether

glucuronide metabolite (M1), which is then eliminated. The majority of an oral cabotegravir

dose is excreted in the feces as unchanged drug, with both the parent drug and its glucuronide

metabolite found in bile, suggesting potential enterohepatic recirculation.
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Figure 1: Primary metabolic pathway of cabotegravir in the liver.

Pharmacogenomics of UGT1A1 and Cabotegravir
Exposure
The UGT1A1 gene is highly polymorphic, with several known variants leading to reduced or

deficient enzyme activity. These genetic variations can significantly alter the metabolism of

UGT1A1 substrates, including cabotegravir.

Studies have investigated the impact of reduced-function alleles, such as UGT1A16,
UGT1A128, and UGT1A1*37, on cabotegravir pharmacokinetics. Individuals carrying these

alleles, who are predicted to have low UGT1A1 enzyme activity, exhibit moderately increased

plasma concentrations of cabotegravir compared to those with normal UGT1A1 function.

Statistically significant associations have been observed between UGT1A1 genotype and

cabotegravir pharmacokinetic parameters for both oral and LAI formulations. For oral

administration, individuals with low predicted UGT1A1 activity showed increases in exposure

ranging from 28% to 50%. For the LAI formulation, the increases were more modest, ranging

from 16% to 24%. While these increases are statistically significant, they are not considered
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clinically relevant, and no dose adjustment based on UGT1A1 genotype is currently

recommended. A notable associated finding is a higher incidence of asymptomatic

hyperbilirubinemia (elevated total bilirubin) in individuals with reduced UGT1A1 function,

without corresponding elevations in alanine aminotransferase (ALT), indicating no increased

risk of drug-induced liver injury.

Data Presentation: UGT1A1 Genotype and Cabotegravir
Pharmacokinetics
The following table summarizes the quantitative impact of genetically predicted low UGT1A1

activity on steady-state cabotegravir pharmacokinetic parameters.
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Formulation
Pharmacokinet
ic Parameter

Fold-Increase
(Low vs.
Normal
UGT1A1
Activity)

p-value Reference

Oral (30 mg/day)
Cmax (Maximum

Concentration)
1.28 < 0.05

AUCtau (Area

Under the Curve)
1.41 < 0.05

Ctau (Trough

Concentration)
1.50 < 0.05

Long-Acting

Injectable
Cmax 1.18 < 0.05

AUCtau 1.16 < 0.05

Ctau (at 48

weeks)
1.24 < 0.05

Table 1: Effect of

Reduced

UGT1A1

Function on

Cabotegravir

Pharmacokinetic

Parameters.

Other Genetic Factors in Cabotegravir
Pharmacokinetics
While UGT1A1 is the most well-characterized genetic factor, preliminary studies have explored

the influence of other genes involved in drug metabolism and transport. A study involving 177

patients on long-acting cabotegravir and rilpivirine identified several potential associations

between genetic variants and drug concentrations at various time points.
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These findings suggest that transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast

Cancer Resistance Protein), as well as other metabolizing enzymes like CYP2C19, may play a

role in the inter-individual variability of cabotegravir exposure. However, these results are

preliminary and require further validation in larger cohorts.

Data Presentation: Other Potential Genetic Associations
The table below summarizes exploratory findings linking other genetic variants to cabotegravir

pharmacokinetic parameters.
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Gene (Variant) Time Point
Associated
Pharmacokinet
ic Parameter

p-value Reference

ABCB1 1236

CT/TT
1 Month

Intracellular

Cabotegravir

Levels

0.047

CYP2C19*2 AA 3 Months

Ratio of

Cabotegravir

(Intracellular/Plas

ma)

0.025

UGT1A1 (variant

not specified)
3 Months

Ratio of

Cabotegravir

(Intracellular/Plas

ma)

0.009

ABCG2 421

CA/AA
5 Months

Ratio of

Cabotegravir

(Intracellular/Plas

ma)

0.020

UGT1A1 (variant

not specified)
5 Months

Plasma

Cabotegravir

Levels

0.010

CYP2C19

GA/AA
11 Months

Plasma

Cabotegravir

Levels

0.006

Table 2:

Exploratory

Genetic

Associations with

Cabotegravir

Pharmacokinetic

s.
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Pharmacogenomics and Cabotegravir Clinical
Response
The clinical response to cabotegravir is primarily determined by viral factors rather than host

genetics. The main predictors of virologic failure are the presence of baseline integrase

resistance-associated mutations (RAMs) and certain HIV-1 subtypes (e.g., A1/A6), which may

have a reduced susceptibility to the drug.

While host genetic factors like UGT1A1 status clearly affect drug exposure, a direct link to

treatment efficacy or failure has not been established. The modest increase in cabotegravir

concentrations in poor metabolizers is not associated with improved efficacy or a higher rate of

adverse events. Therefore, the current focus for personalizing cabotegravir therapy remains on

viral genotypic screening for resistance rather than host pharmacogenomic testing.
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Figure 2: Logical relationship from UGT1A1 genotype to pharmacokinetic outcome.

Key Experimental Protocols
Pharmacokinetic Analysis via LC-MS/MS

Objective: To quantify cabotegravir concentrations in plasma.

Methodology:

Sample Preparation: Collect whole blood samples in K2EDTA tubes. Centrifuge at 1500 x

g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
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Extraction: Perform protein precipitation by adding a volume of acetonitrile (containing an

internal standard, e.g., a stable isotope-labeled cabotegravir) to a plasma aliquot. Vortex

and centrifuge to pellet precipitated proteins.

Analysis: Inject the supernatant onto a Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) system.

Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g.,

water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate

cabotegravir from other plasma components.

Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for

cabotegravir and the internal standard to ensure specificity and accurate quantification.

Quantification: Generate a standard curve using calibrators of known concentrations to

calculate the concentration of cabotegravir in the unknown samples.

Genotyping of UGT1A1 and Other Variants
Objective: To identify specific single nucleotide polymorphisms (SNPs) or other variants in

genes of interest.

Methodology (Real-Time PCR):

DNA Extraction: Isolate genomic DNA from whole blood or peripheral blood mononuclear

cells (PBMCs) using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue

Kit).

Assay Preparation: Use pre-designed and validated TaqMan SNP Genotyping Assays for

the specific variants of interest (e.g., for UGT1A128, CYP2C192, ABCB1 c.3435C>T).

Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The assay

uses two allele-specific probes with different fluorescent reporter dyes.

Data Analysis: Following amplification, the instrument measures the fluorescence from

each dye. The resulting allelic discrimination plot clusters samples into one of three
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groups: homozygous for allele 1, homozygous for allele 2, or heterozygous.
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Figure 3: Standard experimental workflow for a pharmacogenomic study.

Conclusion and Future Directions
The pharmacogenomics of cabotegravir are dominated by the influence of UGT1A1 gene

variants. Polymorphisms that reduce UGT1A1 enzyme function lead to a statistically significant

but clinically modest increase in cabotegravir exposure for both oral and long-acting injectable

formulations. Current evidence does not support dose adjustments based on UGT1A1 status.

The clinical response to cabotegravir is more closely linked to viral genetics, specifically pre-

existing integrase resistance mutations.

Future research should aim to validate the preliminary findings related to drug transporter

genes (ABCB1, ABCG2) and other metabolic enzymes (CYP2C19) in larger, more diverse
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patient populations. A deeper understanding of the interplay between multiple genetic factors

and their combined effect on cabotegravir pharmacokinetics could pave the way for more

personalized dosing strategies, particularly in special populations or in cases of unexplained

suboptimal drug exposure.

To cite this document: BenchChem. [A Technical Guide to the Pharmacogenomics of
Cabotegravir Metabolism and Clinical Response]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8818010#pharmacogenomics-of-
cabotegravir-metabolism-and-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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